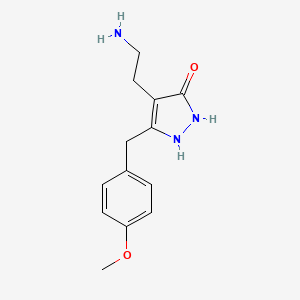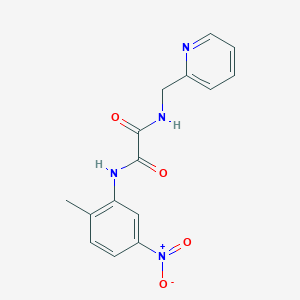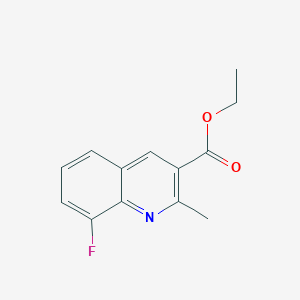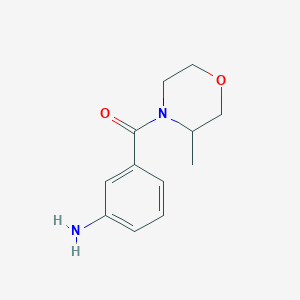
4-(2-aminoethyl)-5-(4-methoxybenzyl)-1,2-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(2-aminoethyl)-5-(4-methoxybenzyl)-1,2-dihydro-3H-pyrazol-3-one" is a derivative of pyrazolone, which is a class of organic compounds with a 5-membered lactam structure. It contains an aminoethyl group at the 4-position and a methoxybenzyl group at the 5-position. This structure suggests potential biological activity, and modifications on the pyrazolone core can lead to various pharmacological properties.
Synthesis Analysis
The synthesis of pyrazolone derivatives typically involves the condensation of an appropriate aldehyde with an amino compound. For instance, the synthesis of related compounds has been reported through the condensation of 4-aminoantipyrine with different aldehydes in the presence of solvents like methanol or ethanol, sometimes under reflux conditions . The specific synthesis route for "4-(2-aminoethyl)-5-(4-methoxybenzyl)-1,2-dihydro-3H-pyrazol-3-one" is not detailed in the provided papers, but it likely follows a similar condensation strategy.
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives is characterized by the presence of a pyrazolone ring, which can form dihedral angles with attached phenyl or benzyl rings, affecting the overall molecular conformation . The presence of substituents like the methoxy group can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrazolone derivatives can participate in various chemical reactions, including hydrogen bonding, which is crucial for their biological activity. For example, intramolecular O-H...N and C-H...O hydrogen bonds, as well as intermolecular O-H...O hydrogen bonds, have been observed in similar compounds . These interactions can lead to the formation of dimers or extended networks in the solid state, which can influence the solubility and stability of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy and aminoethyl groups can increase the solubility in organic solvents, which is beneficial for pharmaceutical applications. The crystalline form, polymorphism, and the presence of solvent-accessible voids in the crystal structure can also affect the compound's properties . The specific properties of "4-(2-aminoethyl)-5-(4-methoxybenzyl)-1,2-dihydro-3H-pyrazol-3-one" would need to be determined experimentally.
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Molecular Structures
The research demonstrates the molecule's involvement in hydrogen bonding and molecular structuring. For instance, studies on closely related compounds have revealed the formation of hydrogen-bonded chains and aggregates, showcasing the compound's potential in contributing to the understanding of molecular interactions and crystal engineering (Abonía et al., 2007).
Synthesis and Characterization of Derivatives
Several studies focus on the synthesis and characterization of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting the compound's role in developing new chemical entities with potential biological activities. For example, the synthesis and cytotoxic evaluation of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides against Ehrlich Ascites Carcinoma cells indicate its utility in medicinal chemistry (Hassan et al., 2014).
Antioxidant and Enzyme Inhibitory Activities
The compound and its derivatives have been evaluated for antioxidant and enzyme inhibitory activities, suggesting its application in discovering new therapeutic agents. Research into Schiff bases containing 1,2,4-triazole and pyrazole rings shows significant α-glucosidase inhibitory potentials and potent antioxidant properties, underscoring its potential in drug discovery (Pillai et al., 2019).
Applications in Material Science
The compound's derivatives have also been explored for their applications in material science, such as in the synthesis of Tetrahydrobenzo[b]pyran Derivatives, indicating its utility in the development of new materials with potential industrial applications (Jin et al., 2004).
Antiproliferative Activities
Further, there is significant interest in the antiproliferative activities of the compound's derivatives, especially against cancer cell lines. The synthesis of phenyl-6,8-dihydropyrazolo[3,4-b][1,4]diazepin-7(1H)-one derivatives and their evaluation against melanoma and hematopoietic cell lines highlight the compound's potential in oncology research (Kim et al., 2011).
Propiedades
IUPAC Name |
4-(2-aminoethyl)-5-[(4-methoxyphenyl)methyl]-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-18-10-4-2-9(3-5-10)8-12-11(6-7-14)13(17)16-15-12/h2-5H,6-8,14H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQDCQGCIZEAJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(C(=O)NN2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(benzyloxy)imino]methyl}-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2525458.png)
![6-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2525461.png)
![2-(2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2525462.png)
![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}propanamide](/img/structure/B2525463.png)
![1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2525464.png)
![2-[[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2525466.png)

![1-[(2R,4S)-4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2525470.png)




